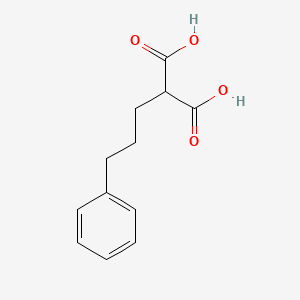
2-(3-苯基丙基)丙二酸
描述
Molecular Structure Analysis
The molecular formula of 2-(3-Phenylpropyl)propanedioic acid is C12H14O4 . The InChI code is 1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
2-(3-Phenylpropyl)propanedioic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学研究应用
生化和工业应用
2-(3-苯基丙基)丙二酸及相关化合物已在各种科学研究背景下进行探索,重点关注生化和工业应用。研究的主要领域包括:
生物产生的二醇
对生物产生的二醇如1,3-丙二醇和2,3-丁二醇的研究具有重要意义,因为它们具有广泛的应用范围。这些二醇是通过发酵生产的,其分离和纯化过程对于其高效生产至关重要。已经进行了关于蒸发、蒸馏和膜过滤等方法用于这些二醇的回收和纯化的研究,强调了它们在工业应用中的潜力(Xiu & Zeng, 2008)。
甲基丙烯酸的合成
另一个研究领域涉及从类似于2-(3-苯基丙基)丙二酸的化合物合成甲基丙烯酸。这个过程整合了生物转化和催化脱水,突出了一种环境友好的生产甲基丙烯酸的途径,这对于各种工业应用至关重要(Pyo et al., 2012)。
铬酸氧化中的胶束效应
还进行了关于胶束效应对类似于2-(3-苯基丙基)丙二酸的二醇的铬酸氧化的研究。这项研究提供了有关表面活性剂在氧化过程中的作用的见解,这对化学合成和工业过程具有重要意义(Malik et al., 2017)。
3-羟基丙酸的生产
通过肺炎克雷伯氏菌的重组菌株从甘油生产3-羟基丙酸的研究对于2-(3-苯基丙基)丙二酸的使用也具有重要意义。这项研究探讨了基因工程微生物在大宗化学品生产中的潜力(Ashok et al., 2013)。
催化氧化制乳酸
使用基于金的纳米颗粒催化剂将二醇氧化为乳酸代表另一个研究领域。这个过程涉及生物可再生资源,对于生产可生物降解聚合物至关重要(Ryabenkova et al., 2013)。
安全和危害
The compound is associated with certain hazards. It is classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-(3-phenylpropyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLPCLVDVLDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202961 | |
| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)propanedioic acid | |
CAS RN |
5454-06-8 | |
| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(3-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


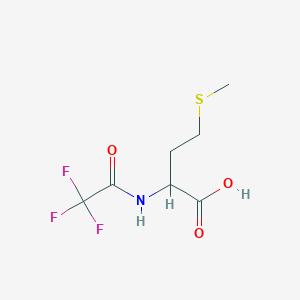
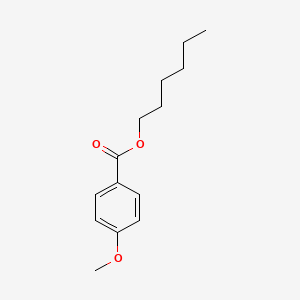
![Phenol, p-[2-(4-quinolyl)vinyl]-](/img/structure/B1619303.png)
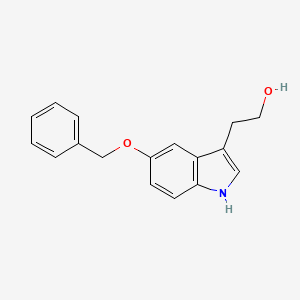
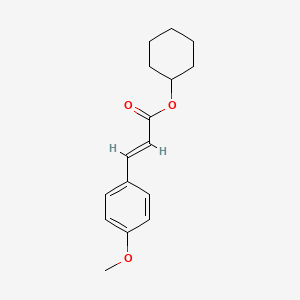
![2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid](/img/structure/B1619307.png)
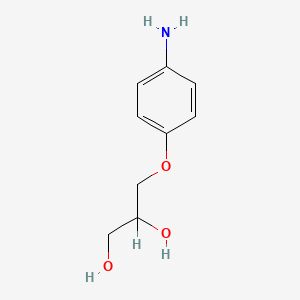
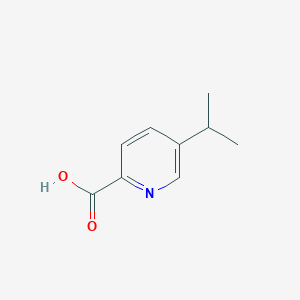
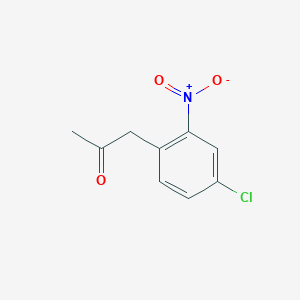
![[1,2,4]Triazolo[1,5-a]pyridine, 2-methyl-8-nitro-](/img/structure/B1619316.png)
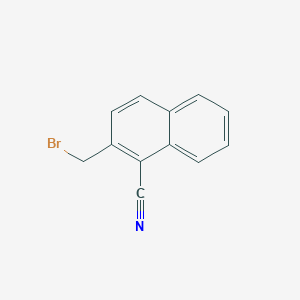
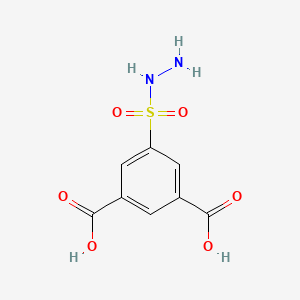
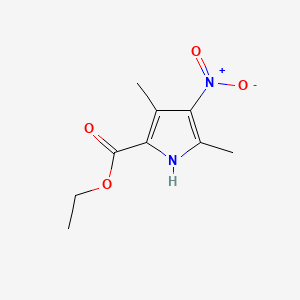
![Dibenzo[b,ghi]perylene](/img/structure/B1619323.png)